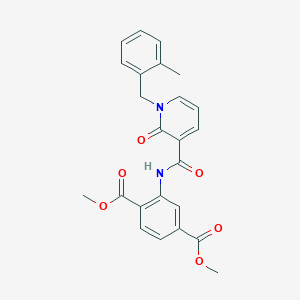

Dimethyl 2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

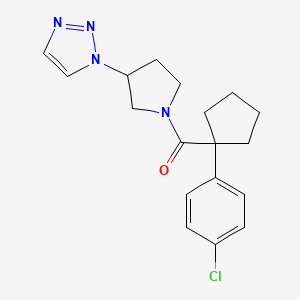

The compound is a complex organic molecule that contains a dihydropyridine ring and a terephthalate moiety. Dihydropyridines are a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities . Terephthalates are commonly used in the production of polyesters .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the attachment of the terephthalate moiety. The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dihydropyridine ring is a six-membered ring with one nitrogen atom and a double bond. The terephthalate moiety consists of a benzene ring with two ester groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the ester groups in the terephthalate moiety could undergo hydrolysis to form carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Scientific Research Applications

Biodegradation and Toxicity Reduction

Potential of Esterase DmtH in Transforming Plastic Additive Dimethyl Terephthalate to Less Toxic Mono-Methyl Terephthalate

This study highlights the environmental concern surrounding Dimethyl Terephthalate (DMT), widely used in polyester and industrial plastic production. A particular focus was on the enzyme esterase DmtH, which transforms DMT to a less toxic compound, mono-methyl terephthalate (MMT), thus reducing its environmental impact. The research demonstrated DmtH's capability to transform other p-phthalic acid esters, underlining its utility in mitigating the toxicity of DMT and related compounds to organisms, using C. elegans as a model for assessing toxicity reduction (Cheng et al., 2020).

Analytical and Synthetic Chemistry Applications

Investigations on Intermediate Acetal Formation during Polarographic Estimation

This research explored the stability and reaction behavior of terephthalaldehydic acid methyl ester (TAE) and 4-carboxybenzaldehyde (CBA), critical impurities in the manufacturing of DMT. The study developed a method for their quantification, contributing to the understanding of DMT's production process and ensuring the purity of the final product (Koshy et al., 1995).

Synthetic Enterobactin Analogues: Carboxamido-2,3-dihydroxyterephthalate Conjugates

Focusing on synthetic analogues of enterobactin, this study presents carboxamido-2,3-dihydroxyterephthalate conjugates of spermine and spermidine as potent agents for sequestering metals, notably for removing plutonium from biological systems. This research underscores the potential of such compounds in designing metal-ion sequestering agents for medical and environmental applications (Weitl et al., 1981).

Corrosion Inhibition

Experimental and Theoretical Tools for Corrosion Inhibition Study of Mild Steel

This study examined the anti-corrosive properties of certain derivatives, including indanone derivatives, on mild steel in hydrochloric acid. It showcased the potential application of these compounds in protecting against corrosion, a critical concern in industrial processes and infrastructure maintenance. The inhibition efficiency and adsorption process elucidated in this research provide insights into the development of effective corrosion inhibitors (Saady et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

dimethyl 2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-15-7-4-5-8-17(15)14-26-12-6-9-19(22(26)28)21(27)25-20-13-16(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXFRYAVSCPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)

![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2672938.png)

![3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672939.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672945.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)

![Bicyclo[3.2.2]nonane-1,5-diamine;dihydrochloride](/img/structure/B2672957.png)

![3-Phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B2672958.png)

![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)